3-{4-[(1H-pyrazol-1-yl)methyl]piperidine-1-carbonyl}-2H-chromen-2-one
Description
The compound 3-{4-[(1H-pyrazol-1-yl)methyl]piperidine-1-carbonyl}-2H-chromen-2-one is a synthetic coumarin derivative incorporating a piperidine-pyrazole hybrid substituent. Coumarins (chromen-2-ones) are well-known for their diverse biological activities, including anticancer, anti-inflammatory, and kinase-inhibitory properties . The structural uniqueness of this compound lies in the piperidine-1-carbonyl group at position 3 of the coumarin core, which is further modified with a (1H-pyrazol-1-yl)methyl moiety at the piperidine’s 4-position. This design likely enhances binding affinity to enzymatic targets, such as kinases, by introducing both hydrophobic (piperidine) and hydrogen-bonding (pyrazole) functionalities .
The compound’s synthesis would likely involve coupling a pyrazole-containing piperidine intermediate with a coumarin-3-carboxylic acid derivative, as seen in similar synthetic pathways .
Properties
IUPAC Name |
3-[4-(pyrazol-1-ylmethyl)piperidine-1-carbonyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c23-18(16-12-15-4-1-2-5-17(15)25-19(16)24)21-10-6-14(7-11-21)13-22-9-3-8-20-22/h1-5,8-9,12,14H,6-7,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPHWTOZERTFMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CC=N2)C(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-{4-[(1H-pyrazol-1-yl)methyl]piperidine-1-carbonyl}-2H-chromen-2-one is a complex organic compound that exhibits a range of biological activities due to its unique structural features. This article explores its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a chromone core fused with pyrazole and piperidine moieties, which enhances its pharmacological potential. The molecular formula is with a molecular weight of 337.4 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉N₃O₃ |
| Molecular Weight | 337.4 g/mol |
| CAS Number | 1286696-28-3 |
Synthesis
The synthesis of this compound typically involves several synthetic steps, including the condensation of appropriate precursors under specific conditions to yield the target molecule. Various solvents and catalysts can be employed to optimize yield and purity, which is crucial for subsequent biological evaluations .
Biological Activities
The biological activities of this compound include:
1. Antioxidant Activity
- Studies have shown that compounds with chromone structures exhibit significant antioxidant properties. The antioxidant activity is often assessed using IC50 values, where lower values indicate higher potency. For instance, related compounds have demonstrated IC50 values as low as 2.07 μM .
2. Anticancer Activity
- The compound has shown promise in anticancer studies, particularly against various cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). In one study, derivatives similar to this compound exhibited selective cytotoxicity with IC50 values ranging from 3.96 to 4.38 μM .
3. Enzyme Inhibition
- Interaction studies suggest that this compound may inhibit key enzymes involved in cancer progression and other diseases. Techniques like molecular docking are used to predict binding affinities to targets such as topoisomerases, which play a role in DNA replication and repair .
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
Case Study 1: Antioxidant Evaluation
- A series of substituted chromen-pyrazolones were synthesized and evaluated for antioxidant activity. The most potent derivative showed an IC50 of 2.07 μM, indicating strong potential for therapeutic applications in oxidative stress-related conditions .
Case Study 2: Anticancer Potential
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Research indicates that derivatives of chromones exhibit significant anticancer properties. The structural modifications introduced by the piperidine and pyrazole groups may enhance this activity, making it a candidate for further development as an anticancer agent.
-
Antimicrobial Properties :
- Compounds containing pyrazole have been shown to possess antimicrobial effects. Studies focusing on the interaction of this compound with bacterial and fungal targets could reveal its potential as an antimicrobial agent.
-
Neuroprotective Effects :
- The piperidine ring is associated with neuroprotective properties in various compounds. Investigating the effects of 3-{4-[(1H-pyrazol-1-yl)methyl]piperidine-1-carbonyl}-2H-chromen-2-one on neurodegenerative diseases could provide insights into its therapeutic applications.
-
Enzyme Inhibition :
- The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which can be crucial for developing treatments for metabolic disorders.
Biological Interaction Studies
Understanding the biological interactions of this compound is vital for elucidating its mechanism of action. Techniques such as:
- Molecular Docking : This computational method predicts how the compound binds to biological targets, providing insights into its potential efficacy.
- Enzyme Kinetics : Analyzing how the compound affects enzyme activity can help determine its role in metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-{4-[(1H-pyrazol-1-yl)methyl]piperidine-1-carbonyl}-2H-chromen-2-one with structurally related coumarin derivatives, focusing on substituents, physicochemical properties, and reported bioactivities:
Key Structural and Functional Differences:
Substituent Diversity :
- The target compound features a pyrazole-methyl-piperidine group, distinct from benzimidazole (), oxadiazole (), or benzothiazole () derivatives. Pyrazole’s nitrogen-rich structure may enhance hydrogen bonding with target proteins compared to bulkier aromatic systems.
- Compounds with piperazine (e.g., ) or piperidine-phenyl () substituents exhibit different electronic profiles, affecting solubility and target selectivity.
Physicochemical Properties: The target compound’s estimated LogP (~3.0) suggests moderate lipophilicity, comparable to the benzimidazole derivative (LogP 3.89, ). This balance may favor membrane permeability and oral bioavailability.
The pyrazole group’s role in kinase binding (via N-H interactions) aligns with this hypothesis. Chromeno-pyrimidine derivatives () are computationally predicted to have favorable drug-like properties, suggesting the target compound may share similar pharmacokinetic advantages.
Q & A
Q. Key conditions :
- Temperature control (0–25°C for sensitive steps, reflux for coupling).
- pH adjustment (neutral to slightly basic for amidation).
- Solvents: Dichloromethane (DCM) or dimethylformamide (DMF) for polar intermediates; methanol/ethanol for reductions .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the pyrazole ring and piperidine substitution patterns. For example, coupling constants in ¹H NMR distinguish axial/equatorial protons in the piperidine ring .
- Infrared (IR) Spectroscopy : Validate carbonyl (C=O) stretches (~1700 cm⁻¹) and amide bonds (~1650 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .
- HPLC/UPLC : Reverse-phase chromatography (C18 columns, acetonitrile/water gradients) assesses purity (>95% for biological assays) .
- X-ray Crystallography : Resolves stereochemical ambiguities; used in related piperidine-chromenone hybrids to confirm bond angles and torsional strain .
Advanced: How can researchers optimize the yield of the target compound in multi-step syntheses, especially during the piperidine-pyrazole coupling step?
- Catalyst screening : Use Pd/C or Raney Ni for hydrogenation steps to reduce nitro or imine intermediates .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while toluene minimizes side reactions in reflux conditions .
- Reaction monitoring : TLC or inline IR spectroscopy tracks intermediate formation. For example, quenching aliquots and analyzing by LC-MS ensures completion before proceeding .
- Purification : Flash chromatography with gradient elution (hexane/ethyl acetate to DCM/methanol) isolates pure intermediates. Recrystallization from ethanol/water improves final compound purity .
Advanced: What strategies are employed to resolve contradictions in biological activity data across different studies involving this compound?
- Assay standardization : Replicate assays under controlled conditions (e.g., ATP concentration in kinase assays, cell passage number in cytotoxicity studies) to minimize variability .
- Structural analogs : Compare activity of derivatives (e.g., substituting pyrazole with imidazole) to identify pharmacophore requirements. For instance, fluorinated analogs in related compounds showed enhanced binding to kinase targets .
- Orthogonal validation : Use SPR (surface plasmon resonance) to confirm binding affinity discrepancies observed in enzyme-linked assays .
- Meta-analysis : Cross-reference crystallographic data (e.g., protein-ligand co-structures) with computational docking to rationalize activity differences .
Advanced: How does the electronic configuration of the pyrazole ring influence the compound's reactivity and interaction with biological targets?
- Electron-withdrawing/donating effects : Substituents on the pyrazole (e.g., methyl, chloro) modulate π-π stacking with aromatic residues in enzyme active sites. For example, 4-methylpyrazole derivatives exhibit stronger hydrophobic interactions in COX-2 inhibition .
- Tautomerism : The 1H-pyrazole tautomer stabilizes hydrogen bonds with catalytic residues (e.g., in kinase ATP-binding pockets), as shown in X-ray structures of related compounds .
- Computational modeling : DFT (density functional theory) calculates charge distribution to predict nucleophilic/electrophilic sites. MD simulations reveal how pyrazole rotation affects binding kinetics .
Advanced: What methodologies are used to analyze the compound's pharmacokinetic properties, such as metabolic stability and membrane permeability?
- In vitro assays :
- Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS to estimate metabolic half-life .
- Caco-2 cell monolayers : Measure apparent permeability (Papp) to predict intestinal absorption .
- In silico tools :
- QSAR models : Correlate logP and topological polar surface area (TPSA) with bioavailability. For chromenone derivatives, TPSA <90 Ų is optimal for blood-brain barrier penetration .
- PBPK modeling : Predict tissue distribution using physicochemical parameters (e.g., pKa, solubility) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
